molecular formula C43H29NS B13108632 N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine

N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine

Cat. No.: B13108632
M. Wt: 591.8 g/mol
InChI Key: ZVUOEMOEQPRZIN-UHFFFAOYSA-N
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Description

N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine is a complex organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient electroluminescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine typically involves a multi-step organic synthesis process. One common method includes the Suzuki coupling reaction, where dibenzo[b,d]thiophen-4-yl boronic acid is reacted with 2-bromo-9,9-diphenyl-9H-fluorene in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine exerts its effects is primarily through its interaction with electronic states. The compound’s unique structure allows for efficient charge transfer and recombination, which is crucial for its performance in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play a key role in its electroluminescent properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Dibenzo[b,d]thiophen-2-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine
  • N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine
  • N-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine

Uniqueness

N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine stands out due to its high thermal stability and efficient electroluminescence. Compared to similar compounds, it offers better performance in OLED applications, making it a preferred choice for researchers and industry professionals .

Biological Activity

N-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dibenzo[b,d]thiophene moiety and a diphenylfluorenamine core. Its molecular formula is C30H25NC_{30}H_{25}N with a molecular weight of approximately 425.53 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:

  • Inhibition of Kinases : Many dibenzo[b,d]thiophene derivatives have shown significant inhibitory effects on DNA-dependent protein kinase (DNA-PK), which is crucial in DNA repair mechanisms. This inhibition can enhance the cytotoxic effects of ionizing radiation in cancer cells, making such compounds valuable in oncology .
  • Antioxidant Activity : Compounds containing thiophene rings are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is vital for protecting cellular components from damage and may contribute to the compound's overall therapeutic efficacy.
  • Modulation of Cell Signaling Pathways : The interaction with various signaling pathways, including those involved in apoptosis and cell proliferation, has been observed. This modulation can lead to the induction of apoptosis in cancer cells or inhibition of tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • DNA-PK Inhibition : A study demonstrated that analogs with similar structures inhibited DNA-PK with IC50 values as low as 5 nM, significantly enhancing the cytotoxicity of radiation therapy. This suggests that this compound could be similarly effective .
  • Anticancer Activity : Another research effort focused on dibenzo[b,d]thiophene derivatives, revealing their ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Antioxidant Properties : The compound's potential as an antioxidant was assessed through various assays measuring radical scavenging activity. Results indicated that it effectively reduced oxidative stress markers in vitro .

Data Tables

Activity Type Mechanism IC50/Effect
DNA-PK InhibitionInhibition of DNA repairIC50 = 5 nM
Antioxidant ActivityRadical scavengingSignificant reduction observed
Apoptosis InductionActivation of caspasesEnhanced apoptosis in cancer cells

Properties

Molecular Formula

C43H29NS

Molecular Weight

591.8 g/mol

IUPAC Name

N-(4-dibenzothiophen-4-ylphenyl)-9,9-diphenylfluoren-2-amine

InChI

InChI=1S/C43H29NS/c1-3-12-30(13-4-1)43(31-14-5-2-6-15-31)39-20-9-7-16-35(39)36-27-26-33(28-40(36)43)44-32-24-22-29(23-25-32)34-18-11-19-38-37-17-8-10-21-41(37)45-42(34)38/h1-28,44H

InChI Key

ZVUOEMOEQPRZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC7=C6SC8=CC=CC=C78)C9=CC=CC=C9

Origin of Product

United States

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